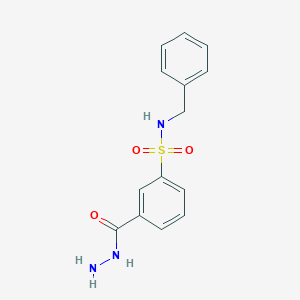
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol . It is characterized by the presence of a benzyl group, a hydrazinecarbonyl group, and a benzene-1-sulfonamide group. This compound is typically found in a powder form and is used in various scientific research applications .
Mechanism of Action
Target of Action
Sulfonamide drugs, which “N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide” structurally resembles, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides are known to inhibit these enzymes, disrupting crucial biochemical processes in certain bacteria, making them effective antibacterial agents .
Biochemical Pathways
By inhibiting these enzymes, sulfonamides can disrupt nucleotide synthesis and other processes, affecting the growth and reproduction of bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The inhibition of key enzymes leads to the disruption of bacterial growth and reproduction, effectively controlling the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves the reaction of benzylamine with 3-(hydrazinecarbonyl)benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed.
Major Products Formed
Oxidation: Formation of oxides and sulfoxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide: Similar structure with an additional hydroxyl group.
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide derivatives: Various derivatives with modifications on the benzyl or sulfonamide groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinecarbonyl and sulfonamide groups allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPWRNLJQOGPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














